(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-[2-(4-chlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S/c1-12(25)22-14-5-8-16-17(9-14)30-20(24(16)10-19(27)28-2)23-18(26)11-29-15-6-3-13(21)4-7-15/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDWSTFSVJYSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=C(C=C3)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Its structure features a benzo[d]thiazole core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds similar to this compound function primarily through the inhibition of specific pathways involved in disease progression. Notably, it has been identified as an ATF4 inhibitor , which plays a crucial role in the unfolded protein response (UPR). The UPR is activated in various pathological conditions, including cancer and neurodegenerative diseases .
Pharmacological Effects
- Anti-Cancer Activity : The compound has shown promise in inhibiting tumor growth by modulating the UPR pathway. In vitro studies indicate that it can reduce cell viability in various cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegeneration by reducing oxidative stress and inflammation, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .
- Anti-Inflammatory Properties : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .
Case Studies and Research Findings
A number of studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related benzothiazole derivatives:
Key Findings:
The 6-acetamido substituent distinguishes it from the indole-containing derivative in , which may prioritize π-π stacking interactions.
Synthetic Methodologies :
- The target compound likely employs imine formation similar to , but its synthesis may require additional steps for introducing the acetamido group, contrasting with the one-pot three-component reaction in .
- Reflux durations vary: 8 hours in vs. 5 hours in , suggesting solvent and substituent-dependent reaction kinetics.
Biological and Functional Implications: The methyl ester in the target compound may offer better membrane permeability than the ethyl ester in , though hydrolytic susceptibility could differ. The absence of a cyano group (cf.
Analytical Characterization :
- All compounds rely on NMR and IR for structural validation, but explicitly includes elemental analysis for purity assessment, a step likely critical for the target compound as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
